

Physical and chemical characteristics of monomeric thioformaldehyde

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Compound of Interest

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Monomeric Thioformaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioformaldehyde (H_2CS), the simplest thioaldehyde, is a fascinating yet highly reactive molecule that has garnered significant interest in fields ranging from astrochemistry to fundamental chemical bonding theory. As the sulfur analogue of formaldehyde, its unique electronic structure and reactivity offer a rich area of study. This technical guide provides an in-depth overview of the core physical and chemical characteristics of monomeric **thioformaldehyde**, intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Due to its transient nature in the condensed phase, this guide focuses on the properties and reactions of its gaseous monomeric form.

Physical and Chemical Characteristics

Monomeric **thioformaldehyde** is a planar molecule with C_{2v} symmetry. It is characterized by its high reactivity, readily undergoing oligomerization in the condensed phase to form the more stable trimer, 1,3,5-trithiane.[1][2] In the gas phase, however, it is stable enough for detailed spectroscopic and chemical studies.[1]

Molecular Geometry

The geometric parameters of **thioformaldehyde** have been determined with high precision through microwave spectroscopy and computational studies. Key structural data are summarized in the table below.

Parameter	Value	Reference(s)
C=S Bond Length	1.611 Å	[1]
C-H Bond Length	1.087 Å	[1]
H-C-H Bond Angle	116.52°	[1]
H-C-S Bond Angle	121.74°	[1]

Spectroscopic Properties

The spectroscopic signature of **thioformaldehyde** is well-characterized, providing a basis for its detection in various environments, including interstellar space.

Rotational Constants:

Constant	Value (cm ⁻¹)	Reference(s)
A	9.72718	[1]
B	0.59040	[1]
C	0.55544	[1]

Vibrational Frequencies:

The fundamental vibrational frequencies of **thioformaldehyde** have been determined from infrared and theoretical studies.

Mode	Symmetry	Description	Frequency (cm ⁻¹)	Reference(s)
v ₁	a ₁	Symmetric CH Stretch	2971	[3]
v ₂	a ₁	CH ₂ Scissoring	1457	[3]
v ₃	a ₁	CS Stretch	1059	[3]
v ₄	b ₁	Out-of-plane Bend	990.2	[3]
v ₅	b ₂	Asymmetric CH Stretch	3024.6	[3]
v ₆	b ₂	CH ₂ Rocking	991.0	[3]

Electronic and Thermochemical Properties

Property	Value	Reference(s)
Ionization Energy	9.376 ± 0.003 eV	[1]
Electron Affinity	0.465 ± 0.023 eV	[1]
Dipole Moment	1.6491 D	[4]
Proton Affinity	759.7 kJ/mol	[1]
Enthalpy of Formation (gas)	118.0 ± 8.4 kJ/mol	[5]

Experimental Protocols

The high reactivity of **thioformaldehyde** necessitates its in-situ generation for most experimental studies. The most common method for producing monomeric **thioformaldehyde** in the gas phase is through the pyrolysis of a suitable precursor.

General Methodology for Synthesis via Pyrolysis

This protocol describes a general method for the generation of gaseous monomeric **thioformaldehyde** for spectroscopic analysis or gas-phase reactivity studies, based on

literature reports of the pyrolysis of dimethyl disulfide or trimethylene sulfide.[1][6]

1. Precursor Selection:

- Dimethyl disulfide (CH_3SSCH_3) or trimethylene sulfide ($(\text{CH}_2)_3\text{S}$) are common precursors.

2. Pyrolysis Apparatus:

- A flow pyrolysis reactor is typically used. This consists of a quartz tube housed within a tube furnace.
- The precursor is introduced into the quartz tube from a sample reservoir, and the flow is controlled by a needle valve.
- The outlet of the pyrolysis tube is connected to the experimental chamber (e.g., a spectrometer cell or a reaction vessel) through a series of cold traps to remove less volatile byproducts.
- A vacuum system is used to maintain a low pressure throughout the apparatus.

3. Pyrolysis Conditions:

- The precursor is heated in its reservoir to generate a sufficient vapor pressure for a steady flow.
- The furnace temperature is raised to the pyrolysis temperature, typically in the range of 600-1000 °C. The optimal temperature depends on the precursor and the desired conversion.
- The pressure within the system is maintained at a low level (e.g., in the mTorr range) to minimize intermolecular collisions and subsequent polymerization of the **thioformaldehyde** product.

4. Product Trapping and Analysis:

- The gaseous products effusing from the pyrolysis zone are directed into the analytical instrument.
- For spectroscopic studies, the gas flow is continuous through the spectrometer's sample cell.

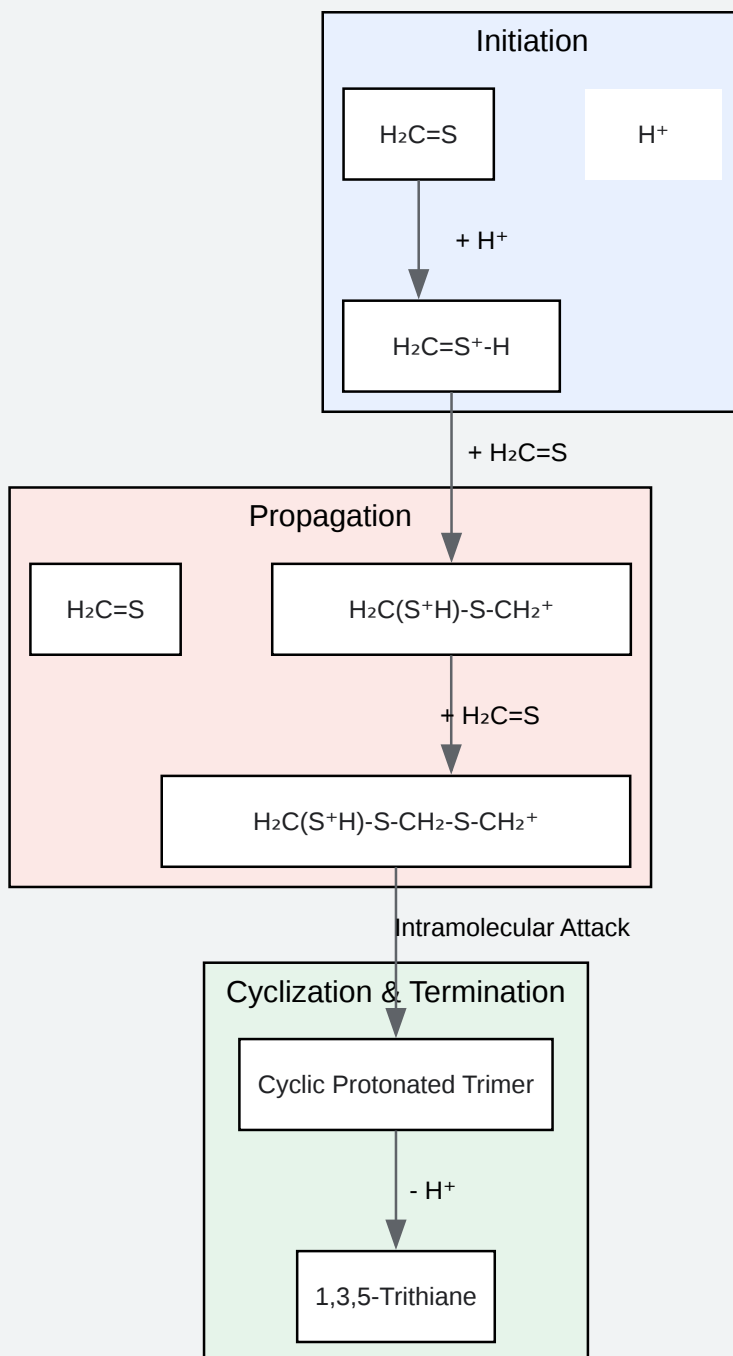
- Identification and characterization of the monomeric **thioformaldehyde** are typically performed using microwave, infrared, or photoelectron spectroscopy.

Chemical Reactivity and Signaling Pathways

Oligomerization

The most prominent chemical characteristic of **thioformaldehyde** is its propensity to oligomerize, primarily forming the cyclic trimer 1,3,5-trithiane. This reaction is rapid in the condensed phase and can be catalyzed by acids.

Proposed Acid-Catalyzed Trimerization of Thioformaldehyde



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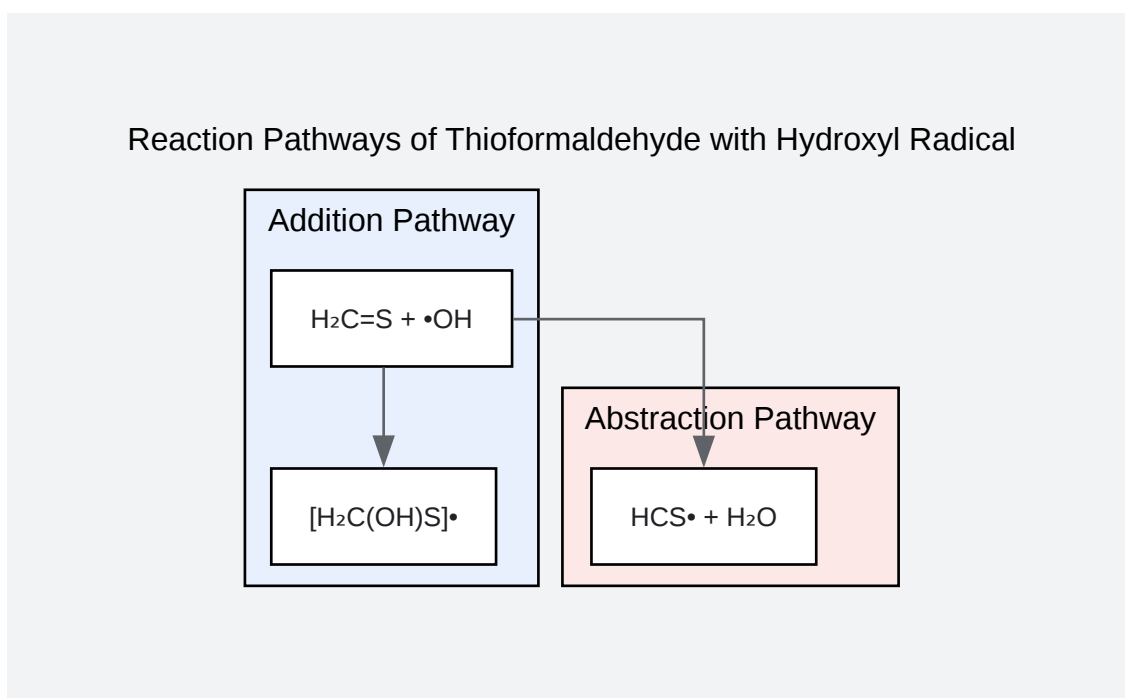
Caption: Proposed mechanism for the acid-catalyzed trimerization of **thioformaldehyde**.

Gas-Phase Reactions

In the gas phase, **thioformaldehyde** participates in a variety of reactions, particularly with radical species. These reactions are of significant interest in atmospheric and interstellar chemistry.

Reaction with Hydroxyl Radical ($\bullet\text{OH}$):

The reaction of **thioformaldehyde** with the hydroxyl radical can proceed through two main channels: addition and hydrogen abstraction.[7]

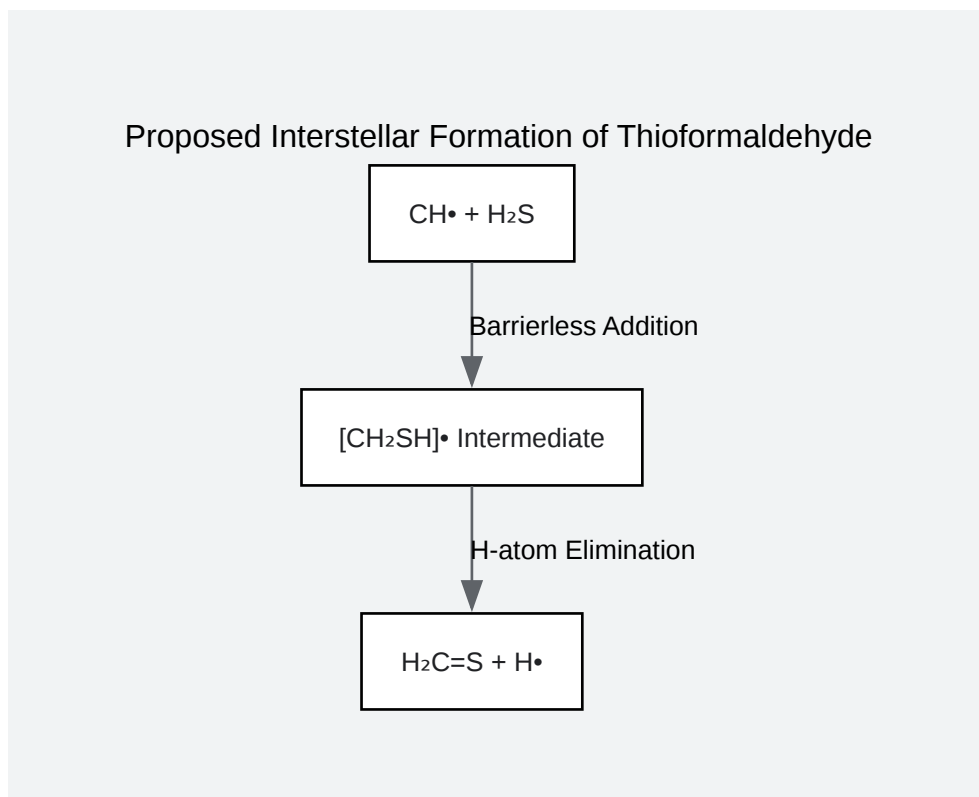


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Caption: Addition and abstraction pathways for the reaction of H_2CS with $\bullet\text{OH}$.

Formation in the Interstellar Medium:

Thioformaldehyde is observed in interstellar clouds, and its formation is thought to occur through gas-phase reactions. One proposed pathway involves the reaction of the methylidyne radical (CH) with hydrogen sulfide (H_2S).



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Caption: A proposed gas-phase route to **thioformaldehyde** in interstellar space.

Conclusion

Monomeric **thioformaldehyde**, despite its inherent instability in the condensed phase, presents a rich and rewarding area of study. Its well-defined molecular structure and spectroscopic properties make it an excellent model system for theoretical and experimental investigations of thiocarbonyl chemistry. The ability to generate this transient species in the gas phase has opened doors to understanding its role in complex chemical environments, from terrestrial atmospheric processes to the vast expanses of the interstellar medium. This guide has provided a consolidated overview of the key physical and chemical characteristics of monomeric **thioformaldehyde**, offering a foundation for further research and application in the chemical and pharmaceutical sciences.

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